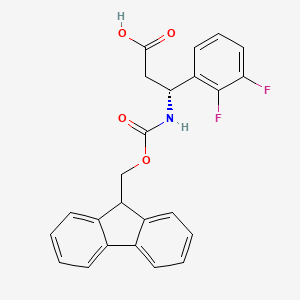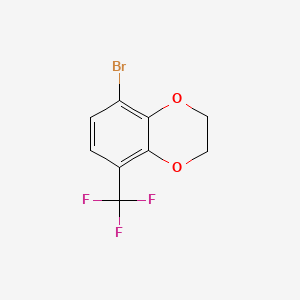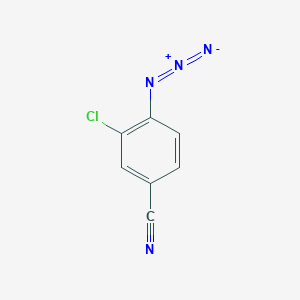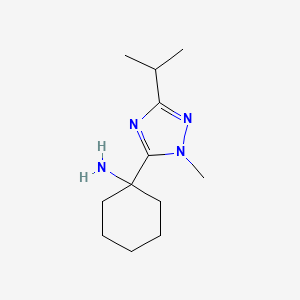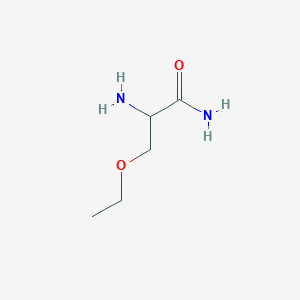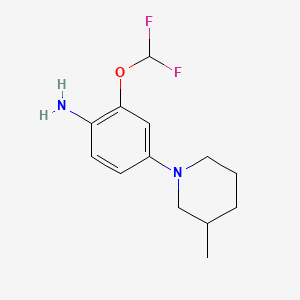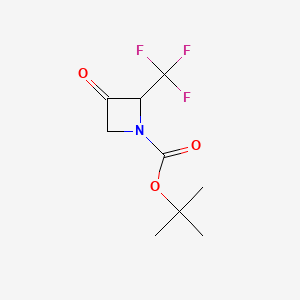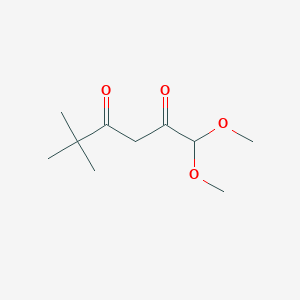
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione: is an organic compound with the molecular formula C10H18O4 It is a derivative of hexane, characterized by the presence of two methoxy groups and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexane-2,4-dione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1-Dimethoxy-5,5-dimethylhexane-2,4-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological properties, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it valuable for creating tailored chemical products .
Wirkmechanismus
The mechanism of action of 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione involves its interaction with various molecular targets. The compound’s methoxy and ketone groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethylhexane-2,4-dione: This compound lacks the methoxy groups present in 1,1-dimethoxy-5,5-dimethylhexane-2,4-dione, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione: The presence of trifluoromethyl groups in this compound significantly alters its electronic properties and reactivity compared to this compound
Uniqueness: this compound is unique due to its specific combination of functional groups. The presence of both methoxy and ketone groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H18O4 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1,1-dimethoxy-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)8(12)6-7(11)9(13-4)14-5/h9H,6H2,1-5H3 |
InChI-Schlüssel |
KJOVBBSTEFWAQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



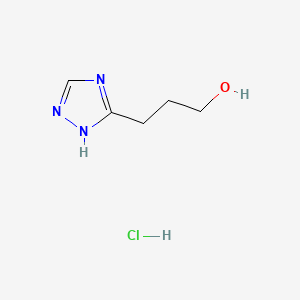
![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)



